2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one is a compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a pyrido[3,2-b][1,4]oxazine core structure, which is associated with diverse biological activities. The presence of the bromobutyl group enhances its reactivity and potential therapeutic properties. Its chemical formula is with a molecular weight of 285.14 g/mol .
This compound falls under the category of heterocyclic compounds, specifically oxazines, which are known for their diverse biological activities. The compound can be sourced from various chemical suppliers, including Avantor and Sigma-Aldrich, where it is available in high purity (≥95%) . Its CAS number is 1272756-64-5, which aids in its identification across chemical databases.
The synthesis of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one typically involves the reaction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with 4-bromobutyl halides. A common synthetic route includes the use of bismuth oxide as a catalyst to facilitate the reaction .
The reaction conditions often require careful control of temperature and reaction time to optimize yield and purity. Typical methods may involve refluxing the reactants in an appropriate solvent such as dimethylformamide or acetonitrile. The use of inert atmospheres (e.g., nitrogen) may also be necessary to prevent unwanted side reactions.
The molecular structure of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one features a bicyclic system comprising a pyridine ring fused to an oxazine ring. The bromobutyl substituent is attached to the nitrogen atom at position 4 of the pyridine ring.
This compound can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one primarily involves its interaction with specific biological targets such as cyclin-dependent kinases (CDKs). By binding to these enzymes, the compound inhibits their activity, which is crucial for cell cycle regulation.
Research indicates that this compound can induce apoptosis in cancer cells by altering signaling pathways associated with cell survival and proliferation. It achieves this by downregulating anti-apoptotic proteins while upregulating pro-apoptotic proteins .
The compound is typically presented as a solid at room temperature. It has a melting point that varies based on purity but generally falls within a range suitable for handling in laboratory settings.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of the synthesized compound .
The applications of 2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one are diverse:
Pyrido-oxazinones represent a significant class of nitrogen- and oxygen-containing heterocyclic compounds characterized by the fusion of pyridine and oxazinone rings. While the specific compound "2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one" is not directly reported in the available literature, the broader pyrido[1,4]oxazine scaffold has gained substantial traction in drug discovery due to its versatile pharmacological profile. Benzoxazine, the parent structure closely related to pyridooxazinone, is recognized as a privileged scaffold in medicinal chemistry, implying its consistent ability to provide high-affinity ligands for diverse biological targets [6]. Compounds bearing this moiety typically exhibit multiple bioactivities, including antimicrobial, anticancer, anti-tubercular, antioxidant, and anti-inflammatory effects, making them attractive starting points for rational drug design [6].
The historical development of pyrido-oxazinones is intrinsically linked to the exploration of larger heterocyclic systems. Early research focused on simpler pyrido[2,1-b][1,3]oxazines, investigating their synthesis and fundamental pharmacological activities [3]. However, significant interest surged with the recognition that the benzo[b]pyrido[4,3-e][1,4]oxazine core could serve as a potent kinase inhibitor scaffold. Research demonstrated that macrocyclic derivatives incorporating this framework exhibited nanomolar inhibition against Pim-1 kinase, a validated oncology target involved in cell proliferation and survival pathways across multiple cancer types (including prostate, gastric, breast, and colorectal cancers) [2]. The pyridooxazinone ring system provides a rigid framework capable of presenting key pharmacophoric elements in precise three-dimensional orientations, facilitating optimal interactions with target proteins. This structural feature, combined with opportunities for synthetic diversification at positions like the 2-substituent (exemplified by the 4-bromobutyl chain in the compound of interest), underpins the scaffold's emergence as a valuable template in modern medicinal chemistry [2] [6].
Bromoalkyl substituents, such as the 4-bromobutyl group in "2-(4-bromobutyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one", play a multifaceted and critical role in the design of bioactive molecules. These groups primarily serve as alkylating agents, capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols or histidine imidazoles) within target protein binding sites. This covalent binding mode can lead to irreversible inhibition and prolonged pharmacological effects, a strategy successfully employed in several therapeutic agents [2].
Beyond their direct electrophilic reactivity, bromoalkyl chains function as versatile synthetic intermediates. The bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions (SN2 reactions) with a wide range of nucleophiles, including amines, thiols, and alkoxides. This allows for efficient "tail elongation" strategies where the bromoalkyl precursor is readily converted into more complex functionalities, such as aminoalkyl, thioalkyl, or azidoalkyl derivatives. This synthetic flexibility enables rapid exploration of structure-activity relationships (SAR) around the core scaffold [2].
Furthermore, the bromobutyl chain significantly influences the compound's physicochemical properties. Compared to shorter (bromomethyl, bromoethyl) or longer (bromopentyl, bromohexyl) homologs, the 4-bromobutyl group offers a balance between lipophilicity and solubility. The alkyl chain contributes to enhanced membrane permeability, crucial for reaching intracellular targets like kinases. However, the polarizable C-Br bond and the potential for the chain to adopt conformations that partially shield the halogen can moderate excessive hydrophobicity [2]. Research on related macrocyclic Pim-1 inhibitors demonstrated that the length and composition of aliphatic linkers dramatically impacted potency and selectivity, highlighting the critical SAR contribution of such substituents [2].
Table 1: Impact of Bromoalkyl Chain Length on Key Compound Properties (Hypothetical Data Based on SAR Principles)
Bromoalkyl Chain | Relative Lipophilicity (logP) | Synthetic Versatility | Common Biological Roles |
---|---|---|---|
Bromomethyl (-CH₂Br) | Low | Moderate | Simple alkylation, metabolic blocker |
Bromoethyl (-CH₂CH₂Br) | Low to Moderate | High | Linker for conjugation, moderate alkylation |
Bromobutyl (-(CH₂)₄Br) | Moderate | Very High | Balanced lipophilicity/permeability, versatile linker, potent alkylator |
Bromohexyl (-(CH₂)₆Br) | High | High | Strong lipophilicity enhancer, potential promiscuity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: